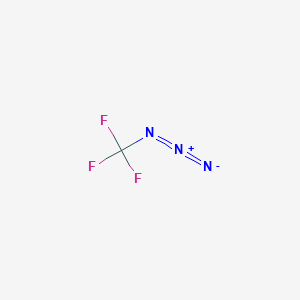

Azido(trifluoro)methane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azido(trifluoro)methane, also known as trifluoromethyl azide, is an organic compound with the molecular formula CF3N3 . It’s a member of the azides family, which are compounds that contain the azide functional group (N3). Azides are widely used in synthetic organic chemistry, pharmaceutical sciences, and materials chemistry .

Synthesis Analysis

Azido(trifluoro)methane can be synthesized by treating trifluoromethanesulfonic anhydride with sodium azide . This reaction traditionally takes place in dichloromethane, but it can also be conducted in toluene, acetonitrile, or pyridine . An alternative route starts from imidazole-1-sulfonyl azide .Molecular Structure Analysis

The molecular structure of azido(trifluoro)methane consists of a trifluoromethyl group (CF3) attached to an azide group (N3) . The azide group is linear and has a polar character, which significantly affects the bond lengths and angles in the molecule .Chemical Reactions Analysis

Azido(trifluoro)methane is used as a reagent in organic synthesis . It generally converts amines to azides . It’s also used in the azidotri uoromethylation of unactivated alkenes . This reaction employs readily available trifluoromethanesulfonyl azide as a bifunctional reagent to concurrently incorporate both CF3 and N3 groups .科学的研究の応用

Methane Monooxygenase Research : The study by Lu et al. (2005) explored the azido complex in oxidized methane monooxygenase from Methylococcus capsulatus using resonance Raman and FTIR techniques. This work provides insights into the interaction of azido groups with methane monooxygenase, which is significant for understanding the enzymatic oxidation of methane (Lu et al., 2005).

Synthesis of Azidomethanes : Hassner et al. (1990) described the use of a polymeric azidation reagent for preparing explosive azidomethanes, such as methyl azide and diazido methane. This research contributes to synthetic methods involving azido compounds (Hassner et al., 1990).

Selective Nucleophilic Substitution : Dick and Jones (1966) investigated selective substitution at C-4 in various compounds using sodium azide. This study is relevant for understanding the reactions of azides in organic synthesis (Dick & Jones, 1966).

Methane Conversion to Chemicals and Fuels : Lunsford (2000) discussed strategies for converting methane to ethylene or liquid hydrocarbon fuels. The study highlights the potential of using azido compounds in catalytic processes for methane conversion (Lunsford, 2000).

Magnetic Molecule Materials : Zeng et al. (2009) focused on azido metal compounds in magnetochemistry, specifically their role in creating magnetic molecule materials. This research is pertinent to the development of materials with magnetic properties (Zeng et al., 2009).

Methane Activation Studies : Benson, Cundari, and Moody (1995) presented a study on methane activation by tris(imido) complexes. This research offers valuable insights into the activation of methane, a process relevant in various chemical industries (Benson et al., 1995).

Methanation Research : Rönsch et al. (2016) provided a comprehensive overview of methanation research, highlighting developments in reactor technologies and modeling for methane conversion processes (Rönsch et al., 2016).

作用機序

将来の方向性

Azides, including azido(trifluoro)methane, have widespread applications in organic synthesis and drug development . Researchers are developing new methods to prepare organomagnesium intermediates having a protected azido group . These methods could expand the range of azide compounds that can be easily synthesized .

特性

IUPAC Name |

azido(trifluoro)methane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CF3N3/c2-1(3,4)6-7-5 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWUWWKZOBMMPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N=[N+]=[N-])(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508298 |

Source

|

| Record name | Azido(trifluoro)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.026 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido(trifluoro)methane | |

CAS RN |

3802-95-7 |

Source

|

| Record name | Azido(trifluoro)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2469922.png)

![1-({4-[Benzyl(methyl)amino]-3-nitrophenyl}sulfonyl)-4-piperidinecarboxylic acid](/img/structure/B2469924.png)

![1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea](/img/structure/B2469925.png)

![N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2469928.png)

![3,4-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2469929.png)

![ethyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2469930.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methoxypiperidine](/img/structure/B2469931.png)

![N-[Cyano-(2-methylphenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide](/img/structure/B2469938.png)